RS 504393

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immunology

RS 504393 is used in the field of immunology, specifically in the study of innate immunity and chemokines . It is a highly selective CCR2 chemokine receptor antagonist with an IC50 of 89 nM . It shows 700-fold greater binding for CCR2 vs. CCR1 . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM .

Oncology

RS 504393 has been used in the field of oncology, specifically in the study of bladder cancer . In a study, it was found that gemcitabine-treated bladder cancer cells recruited more monocyte-myeloid-derived suppressed cells (M-MDSCs), which played a significant role in immune suppression and contributed to cancer progression . This recruitment was induced by Chemokine (C-C motif) ligand 2 (CCL2), an M-MDSCs recruitment related monomeric polypeptide . RS 504393 was used to inhibit the recruitment of M-MDSCs . It improved the prognosis by blocking chemotaxis of M-MDSCs .

Neurology

RS 504393 has been used in the field of neurology . .

Pharmacology

RS 504393 is used in the field of pharmacology . It is an extremely selective CCR2 chemokine receptor antagonist with IC50 values of 98 nM for inhibition of human recombinant CCR2b and > 100 μM for CCR1 receptors respectively . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM .

Kidney Research

RS 504393 has been used in kidney research . It inhibits ischemia-reperfusion injury in kidneys .

Respiratory Physiology

RS 504393 has been used in the field of respiratory physiology . .

Immunology Research

RS 504393 is used in immunology research . It is a highly selective CCR2 chemokine receptor antagonist with an IC50 of 89 nM . It shows 700-fold greater binding for CCR2 vs. CCR1 . It inhibits MCP-1 chemotaxis with an IC50 of 330 nM and ischemia-reperfusion injury in kidneys .

Bladder Cancer Treatment

RS 504393 has been used in the treatment of bladder cancer . Gemcitabine-treated bladder cancer cells recruited more monocyte-myeloid-derived suppressed cells (M-MDSCs), which played a significant role in immune suppression and contributed to cancer progression . This recruitment was induced by Chemokine (C-C motif) ligand 2 (CCL2), an M-MDSCs recruitment related monomeric polypeptide . RS 504393 was used to inhibit the recruitment of M-MDSCs . It improved the prognosis by blocking chemotaxis of M-MDSCs .

Neurology Research

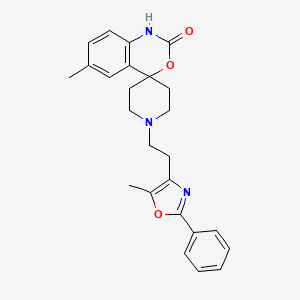

RS 504393 is a selective antagonist of the C-C chemokine receptor type 2 (CCR2), primarily known for its role in mediating the effects of monocyte chemoattractant protein-1 (MCP-1). This compound has a chemical structure characterized by its ability to inhibit the interaction between MCP-1 and CCR2, thereby modulating inflammatory responses. The chemical formula for RS 504393 is C₁₈H₁₉N₃O₃S, with a CAS number of 300816-15-3 .

RS 504393 functions primarily through competitive inhibition, where it binds to CCR2 and prevents MCP-1 from activating this receptor. This blockade leads to a reduction in downstream signaling pathways associated with inflammation. The compound exhibits an IC50 value of approximately 89 nM for CCR2, indicating its potency in inhibiting receptor activity, while showing significantly lower activity against CCR1 (>100 μM) .

The biological activity of RS 504393 has been extensively studied, particularly in the context of inflammatory diseases. It has been shown to inhibit MCP-1-induced chemotaxis in various cell types, particularly monocytes, which are crucial in inflammatory processes. Studies indicate that RS 504393 can ameliorate conditions such as renal interstitial fibrosis by reducing macrophage infiltration and subsequent tissue damage . Additionally, it has been linked to modulating neuropathic pain-related symptoms by affecting the signaling pathways involved in pain perception .

The synthesis of RS 504393 typically involves multi-step organic reactions that include the formation of key intermediates followed by functional group modifications. While specific synthetic routes are proprietary and may vary among laboratories, general methods include:

- Formation of the Core Structure: Using standard organic synthesis techniques such as nucleophilic substitution or condensation reactions.

- Functionalization: Introducing necessary functional groups that enhance receptor selectivity and binding affinity.

- Purification: Employing chromatography techniques to isolate and purify the final product.

RS 504393 has potential applications in various therapeutic areas, including:

- Chronic Inflammatory Diseases: Its ability to inhibit macrophage recruitment makes it a candidate for treating conditions like chronic kidney disease and pulmonary fibrosis.

- Neuropathic Pain Management: Research suggests that it may alleviate symptoms associated with neuropathic pain by modulating inflammatory pathways .

- Cancer Therapy: Given its role in inflammation, RS 504393 could be explored for its effects on tumor microenvironments where chemokine signaling plays a critical role.

Interaction studies have demonstrated that RS 504393 effectively inhibits MCP-1-induced responses in various experimental models. For instance, it has been shown to mitigate ischemia-reperfusion injury in renal tissues by blocking CCR2-mediated pathways . Furthermore, comparative studies with other chemokine receptor antagonists indicate that RS 504393 exhibits unique properties that may enhance its therapeutic efficacy in specific contexts .

Several compounds share structural or functional similarities with RS 504393. Below is a comparison highlighting their uniqueness:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Maraviroc | CCR5 Antagonist | Blocks CCR5 receptor for HIV entry | Primarily used in HIV treatment |

| Cenicriviroc | Dual CCR2/CCR5 Antagonist | Inhibits both CCR2 and CCR5 receptors | Broader spectrum of action |

| Propagermanium | Organic Germanium Compound | Anti-inflammatory effects through MCP-1 inhibition | Used in chronic hepatitis B therapy |

RS 504393 stands out due to its selective targeting of CCR2, making it particularly effective in conditions where MCP-1 plays a pivotal role without affecting other chemokine receptors significantly.

CCR2 Receptor Binding Dynamics (IC50 = 98 nM)

RS 504393 demonstrates exceptional binding affinity for the C-C chemokine receptor type 2 with a consistently reported inhibitory concentration fifty value of 98 nanomolar [1] [2] [3] [4]. This high-affinity interaction represents one of the most potent selective CCR2 antagonist profiles documented in the literature. The binding dynamics involve multiple molecular recognition events, with the compound occupying the orthosteric binding pocket through a complex network of hydrogen bonds, salt bridges, and hydrophobic interactions [5] [6].

The binding kinetics reveal that RS 504393 achieves rapid association with CCR2, with the interaction being characterized by slow dissociation rates that contribute to its sustained pharmacological activity [2] [3]. The molecular mechanism underlying this high-affinity binding involves the formation of a critical salt bridge between the basic nitrogen present in the spiropiperidine ring of RS 504393 and the acidic residue Glutamate 291 located in transmembrane domain seven of CCR2 [5] [7]. This primary anchoring interaction is complemented by additional hydrogen bonding networks with key residues including Tyrosine 49, Tyrosine 120, and Threonine 292 [5] [8].

The structural basis for the nanomolar binding affinity has been elucidated through extensive molecular docking studies, which demonstrate that RS 504393 adopts a binding configuration that maximizes complementarity with the CCR2 orthosteric pocket [9] [5]. The compound's spiropiperidine core structure provides optimal geometric fit within the transmembrane binding cavity, while the oxazole moiety extends into a hydrophobic subpocket formed by aromatic residues [7] [5].

Selectivity Profile Against CCR1 (>100 μM)

The selectivity profile of RS 504393 represents one of its most remarkable pharmacological characteristics, with the compound demonstrating greater than 100 micromolar inhibitory concentration values against CCR1, resulting in a selectivity ratio exceeding 1000-fold [1] [2] [3] [4]. This extraordinary selectivity differential positions RS 504393 among the most selective CCR2 antagonists ever characterized, with the compound showing essentially no detectable affinity for CCR1 at therapeutically relevant concentrations [10] [11].

The molecular basis for this exceptional selectivity has been attributed to subtle but critical differences in the binding pocket architecture between CCR2 and CCR1 [5] [12]. Sequence alignment studies reveal that while CCR2 and CCR1 share significant overall homology, key residues within the orthosteric binding site differ in ways that dramatically impact ligand recognition [5] [13]. Specifically, the presence of Serine 101 in CCR2 versus Tyrosine 89 in CCR1, and Histidine 121 in CCR2 versus Phenylalanine 109 in CCR1, creates distinct electrostatic and hydrophobic environments that favor selective recognition of RS 504393 by CCR2 [5] [12].

Furthermore, molecular modeling studies have demonstrated that the spiropiperidine scaffold of RS 504393 cannot achieve optimal binding geometry within the CCR1 pocket due to steric clashes and unfavorable electrostatic interactions [5]. The compound's selectivity is further enhanced by its inability to form the critical salt bridge interaction with CCR1, as the equivalent of Glutamate 291 in CCR1 adopts a different spatial orientation that precludes high-affinity binding [5] [12].

Structure-Activity Relationship Analysis

The structure-activity relationship profile of RS 504393 reveals critical molecular features that govern both its potent CCR2 binding affinity and exceptional selectivity [7] [8] [5]. The spiropiperidine core represents a privileged scaffold for CCR2 antagonism, with the basic nitrogen serving as an essential pharmacophore element for salt bridge formation with Glutamate 291 [7] [5]. Structural modifications to this core region have demonstrated that the spirocyclic constraint is essential for maintaining high-affinity binding, as more flexible analogs show dramatically reduced potency [7].

The oxazole substituent contributes significantly to the binding affinity through hydrophobic interactions with a pocket formed by aromatic residues including Tryptophan 256 and Phenylalanine 194 [5]. The methyl substitution on the oxazole ring provides optimal hydrophobic complementarity, with both larger and smaller substituents resulting in reduced binding affinity [7]. The phenyl ring attached to the oxazole moiety extends into an additional hydrophobic subpocket and contributes to the overall binding energy through π-π stacking interactions [5].

The benzoxazine ring system provides both structural rigidity and additional hydrogen bonding opportunities with the receptor [5]. The methyl substitution on this ring system has been shown to be critical for selectivity, as modification of this position can significantly alter the selectivity profile against related chemokine receptors [7]. The amide carbonyl oxygen serves as a hydrogen bond acceptor, forming stabilizing interactions with backbone amide protons in the binding pocket [5].

Systematic structure-activity relationship studies have revealed that the three-dimensional arrangement of these pharmacophore elements is critical for activity [7] [8]. The spirocyclic constraint positions the oxazole and benzoxazine substituents in an optimal spatial arrangement for receptor recognition, and disruption of this geometry through ring opening or conformational restriction results in loss of activity [7]. These findings have provided valuable insights for the rational design of next-generation CCR2 antagonists with improved pharmacological profiles [8] [5].

Molecular Docking and Binding Models

In Silico Analysis of Receptor-Ligand Interactions

Comprehensive molecular docking studies have provided detailed atomic-level insights into the binding mode of RS 504393 within the CCR2 orthosteric pocket [9] [5] [14]. These computational analyses, validated against experimental binding data, reveal that RS 504393 adopts a highly complementary binding conformation that maximizes favorable interactions while minimizing steric clashes [5] [15]. The docking models demonstrate that the compound binds in an extended conformation within a pocket bounded by transmembrane domains two, three, five, six, and seven [5].

The in silico binding pose reveals that RS 504393 penetrates deeply into the transmembrane binding cavity, with the spiropiperidine core positioned to form the critical salt bridge with Glutamate 291 [5] [9]. Advanced molecular dynamics simulations extending over microsecond timescales have confirmed the stability of this binding mode and revealed the dynamic nature of the receptor-ligand complex [16]. These simulations demonstrate that while the primary binding pose remains stable, the compound exhibits conformational flexibility in peripheral regions that may contribute to its selectivity profile [15] [16].

Induced fit docking studies have revealed the importance of receptor flexibility in accommodating RS 504393 binding [15]. The orthosteric pocket undergoes subtle but significant conformational changes upon ligand binding, with transmembrane helices adjusting their positions to optimize complementarity with the antagonist [6] [15]. These conformational changes are distinct from those observed with chemokine binding, providing structural insights into the mechanism of competitive antagonism [6] [15].

The computational models have also provided insights into the thermodynamics of binding, with decomposition analysis revealing that both enthalpic and entropic factors contribute to the high binding affinity [15]. The formation of multiple hydrogen bonds and the salt bridge interaction contribute favorably to binding enthalpy, while the optimal shape complementarity minimizes unfavorable entropic losses upon binding [15] [5].

Key Binding Site Residues

Detailed analysis of the RS 504393-CCR2 binding interface has identified a network of critical residues that govern both binding affinity and selectivity [5] [6] [15]. Glutamate 291 in transmembrane domain seven serves as the primary anchoring point through salt bridge formation with the protonated nitrogen of the spiropiperidine ring [5] [7]. This interaction has been validated through site-directed mutagenesis studies, which demonstrate that mutation of this residue to alanine results in complete loss of RS 504393 binding activity [5] [17].

Tyrosine 49 in transmembrane domain one forms a crucial hydrogen bonding interaction with one of the nitrogen atoms in the spiropiperidine system [5]. This aromatic residue also contributes to binding through π-cation interactions with the protonated nitrogen, providing additional stabilization to the ligand-receptor complex [5]. Mutation studies have confirmed that this residue is essential for high-affinity binding, with conservative substitutions resulting in significant potency losses [5].

Tyrosine 120 and Histidine 121 in transmembrane domain three form additional hydrogen bonding interactions with the oxazole oxygen and benzoxazine carbonyl of RS 504393, respectively [5]. These interactions contribute to both binding affinity and selectivity, as the spatial arrangement of these residues differs between CCR2 and related chemokine receptors [5] [12]. Threonine 292 in transmembrane domain seven serves as a universal hydrogen bonding anchor, forming stabilizing interactions with multiple CCR2 antagonists including RS 504393 [5] [17].

Serine 101 in transmembrane domain two has been identified as a critical selectivity determinant [15] [17]. This residue, which corresponds to Tyrosine 89 in CCR1, creates a distinct electrostatic environment that favors RS 504393 binding to CCR2 [15]. Experimental validation through gain-of-function mutagenesis has confirmed the role of this residue in determining receptor selectivity [15]. Additional residues including Arginine 206 in transmembrane domain five and Tryptophan 256 in transmembrane domain six contribute to binding through electrostatic and hydrophobic interactions, respectively [5] [15].

Comparison with Other CCR2 Antagonists

Comparative molecular docking studies have revealed distinct binding modes for different classes of CCR2 antagonists, providing insights into the diversity of approaches for targeting this receptor [5] [14] [15]. RS 504393 represents the spiropiperidine class of CCR2 antagonists, which bind in the orthosteric pocket through a combination of salt bridge, hydrogen bonding, and hydrophobic interactions [7] [5]. This binding mode differs significantly from other antagonist classes, including the allosteric antagonists that bind to intracellular sites [6] [13].

BMS-681, another orthosteric CCR2 antagonist, adopts a distinct binding pose within the same general pocket region [6]. While both compounds interact with Glutamate 291, BMS-681 forms additional interactions with different sets of residues, highlighting the plasticity of the CCR2 binding site [6] [15]. The binding pose of BMS-681 involves deeper penetration into the minor pocket between transmembrane domains one and seven, contrasting with the more central positioning of RS 504393 [6] [15].

CCR2-RA-[R] represents a fundamentally different approach to CCR2 antagonism, binding to an allosteric site located on the intracellular surface of the receptor [6] [13]. This compound binds in a pocket formed by the intracellular ends of transmembrane domains one through three, six, seven, and helix eight [6] [13]. The allosteric binding mode results in non-competitive inhibition and provides opportunities for designing antagonists with distinct pharmacological profiles [6] [13].

Cenicriviroc, a dual CCR2 and CCR5 antagonist, demonstrates yet another binding approach with interactions spanning both receptors [18] [15]. The molecular basis for its dual activity involves binding to conserved regions within the orthosteric pockets of both receptors, while maintaining selectivity against other chemokine receptor subtypes [18] [15]. Teijin compounds represent additional structural diversity in CCR2 antagonism, with their binding modes providing insights into alternative approaches for achieving high-affinity CCR2 inhibition [5] [9].

These comparative analyses have revealed that the CCR2 orthosteric pocket exhibits remarkable plasticity in accommodating structurally diverse antagonists [15]. The identification of multiple distinct binding modes within the same pocket suggests opportunities for developing next-generation CCR2 antagonists with improved selectivity, potency, or pharmacokinetic properties [15] [5]. The structural insights from these comparative studies continue to inform rational drug design efforts targeting the CCR2-CCL2 axis for therapeutic applications [15] [8].

Inhibitory Action on Chemokine-Mediated Functions

MCP-1 Chemotaxis Inhibition (IC50 = 330 nM)

RS 504393 demonstrates potent inhibitory activity against monocyte chemoattractant protein-1 induced chemotaxis with an inhibitory concentration fifty value of 330 nanomolar [1] [2] [3] [19]. This functional activity represents the primary therapeutic mechanism of action for RS 504393, as it directly blocks the biological effects of CCL2-CCR2 signaling that drive pathological monocyte recruitment and activation [20] [21]. The chemotaxis inhibition assay measures the ability of RS 504393 to prevent CCL2-stimulated directional migration of monocytes and other CCR2-expressing cells across concentration gradients [1] [19].

The functional potency for chemotaxis inhibition is approximately three-fold lower than the receptor binding affinity, indicating that RS 504393 functions as a competitive antagonist that requires higher concentrations to overcome CCL2 binding in functional assays [3] [19]. This relationship between binding affinity and functional potency is consistent with competitive antagonism mechanisms and provides validation that the observed receptor binding translates into meaningful biological activity [1] [19].

Experimental validation of chemotaxis inhibition has been demonstrated across multiple cell types and experimental systems [22] [20] [23]. In primary human monocyte migration assays, RS 504393 completely blocks CCL2-induced chemotaxis at concentrations above 1 micromolar, with half-maximal inhibition achieved at 330 nanomolar [19]. The compound shows similar inhibitory potency against CCL2-induced migration of monocytic cell lines including THP-1 cells, confirming that the antagonist activity is not limited to specific experimental conditions [20] [24].

Mechanistic studies have revealed that RS 504393 prevents CCL2-induced cytoskeletal rearrangements and inhibits the formation of polarized cellular morphology that is characteristic of migrating monocytes [20]. The compound blocks both early signaling events triggered by CCL2 binding and downstream cellular responses including integrin activation and adhesion molecule expression [20] [24]. These comprehensive effects on chemotaxis-related cellular functions confirm that RS 504393 effectively disrupts the CCL2-CCR2 signaling axis at therapeutically relevant concentrations [20] [21].

Effects on CCL2/CCR2 Signaling Cascade

RS 504393 exerts comprehensive inhibitory effects on the CCL2-CCR2 signaling cascade, blocking both early receptor-mediated events and downstream inflammatory responses [20] [21] [23]. The compound prevents CCL2-induced calcium mobilization in CCR2-expressing cells, with complete inhibition achieved at concentrations consistent with its binding affinity [20]. This early signaling blockade represents the primary mechanism through which RS 504393 disrupts CCL2-mediated cellular activation [20] [24].

G-protein coupled receptor signaling initiated by CCL2 binding to CCR2 involves activation of multiple intracellular pathways including phospholipase C, protein kinase C, and mitogen-activated protein kinase cascades [20] [21]. RS 504393 effectively blocks activation of these signaling networks, preventing the phosphorylation of key downstream effectors including extracellular signal-regulated kinase and p38 mitogen-activated protein kinase [20] [24]. The compound also inhibits CCL2-induced activation of nuclear factor kappa B, a critical transcription factor that regulates expression of inflammatory genes [20] [21].

The antagonist effects of RS 504393 extend to the inhibition of CCL2-induced gene expression changes in target cells [20] [24]. Treatment with RS 504393 prevents the upregulation of inflammatory cytokines including interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha that are normally induced by CCL2 stimulation [20] [21]. The compound also blocks CCL2-induced expression of matrix metalloproteinases and other tissue remodeling enzymes that contribute to pathological processes [20] [25].

Functional studies have demonstrated that RS 504393 inhibits CCL2-induced monocyte activation and polarization toward the pro-inflammatory M1 phenotype [20] [21]. The compound prevents CCL2-mediated upregulation of M1 markers including CD86 and inducible nitric oxide synthase, while having minimal effects on M2 polarization markers [20]. These effects on macrophage polarization are particularly relevant for inflammatory diseases where CCL2-CCR2 signaling promotes pathological M1 activation [20] [21].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

2: Wang A, Wang Z, Cao Y, Cheng S, Chen H, Bunjhoo H, Xie J, Wang C, Xu Y, Xiong W. CCL2/CCR2-dependent recruitment of Th17 cells but not Tc17 cells to the lung in a murine asthma model. Int Arch Allergy Immunol. 2015;166(1):52-62. doi: 10.1159/000371764. Epub 2015 Mar 4. PubMed PMID: 25765592.

3: Carmo AA, Costa BR, Vago JP, de Oliveira LC, Tavares LP, Nogueira CR, Ribeiro AL, Garcia CC, Barbosa AS, Brasil BS, Dusse LM, Barcelos LS, Bonjardim CA, Teixeira MM, Sousa LP. Plasmin induces in vivo monocyte recruitment through protease-activated receptor-1-, MEK/ERK-, and CCR2-mediated signaling. J Immunol. 2014 Oct 1;193(7):3654-63. doi: 10.4049/jimmunol.1400334. Epub 2014 Aug 27. PubMed PMID: 25165151.

4: Wakida N, Kiguchi N, Saika F, Nishiue H, Kobayashi Y, Kishioka S. CC-chemokine ligand 2 facilitates conditioned place preference to methamphetamine through the activation of dopamine systems. J Pharmacol Sci. 2014;125(1):68-73. Epub 2014 Apr 19. PubMed PMID: 24748435.

5: Zhu X, Cao S, Zhu MD, Liu JQ, Chen JJ, Gao YJ. Contribution of chemokine CCL2/CCR2 signaling in the dorsal root ganglion and spinal cord to the maintenance of neuropathic pain in a rat model of lumbar disc herniation. J Pain. 2014 May;15(5):516-26. doi: 10.1016/j.jpain.2014.01.492. Epub 2014 Jan 23. PubMed PMID: 24462503.

6: Pevida M, González-Rodríguez S, Lastra A, García-Suárez O, Hidalgo A, Menéndez L, Baamonde A. Involvement of spinal chemokine CCL2 in the hyperalgesia evoked by bone cancer in mice: a role for astroglia and microglia. Cell Mol Neurobiol. 2014 Jan;34(1):143-56. PubMed PMID: 24122510.

7: Liu S, Zhang L, Wu Q, Wu Q, Wang T. Chemokine CCL2 induces apoptosis in cortex following traumatic brain injury. J Mol Neurosci. 2013 Nov;51(3):1021-9. doi: 10.1007/s12031-013-0091-8. Epub 2013 Aug 11. PubMed PMID: 23934512.

8: Arms L, Girard BM, Malley SE, Vizzard MA. Expression and function of CCL2/CCR2 in rat micturition reflexes and somatic sensitivity with urinary bladder inflammation. Am J Physiol Renal Physiol. 2013 Jul 1;305(1):F111-22. doi: 10.1152/ajprenal.00139.2013. Epub 2013 Apr 17. PubMed PMID: 23594826; PubMed Central PMCID: PMC3725675.

9: Pevida M, Lastra A, Hidalgo A, Baamonde A, Menéndez L. Spinal CCL2 and microglial activation are involved in paclitaxel-evoked cold hyperalgesia. Brain Res Bull. 2013 Jun;95:21-7. doi: 10.1016/j.brainresbull.2013.03.005. Epub 2013 Apr 2. PubMed PMID: 23562605.

10: Pevida M, González-Rodríguez S, Lastra A, Hidalgo A, Menéndez L, Baamonde A. CCL2 released at tumoral level contributes to the hyperalgesia evoked by intratibial inoculation of NCTC 2472 but not B16-F10 cells in mice. Naunyn Schmiedebergs Arch Pharmacol. 2012 Nov;385(11):1053-61. doi: 10.1007/s00210-012-0787-2. Epub 2012 Sep 14. PubMed PMID: 22976830.